molecular formula C7H5BrN2O B1521851 5-Bromo-3-methoxypicolinonitrile CAS No. 36057-46-2

5-Bromo-3-methoxypicolinonitrile

Cat. No. B1521851
CAS RN: 36057-46-2
M. Wt: 213.03 g/mol
InChI Key: WIRVBLLSXJUOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methoxypicolinonitrile is a chemical compound with the empirical formula C7H5BrN2O . It has a molecular weight of 213.03 . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string for 5-Bromo-3-methoxypicolinonitrile is COC1=CC(=CN=C1C#N)Br . This notation provides a way to represent the structure of the compound in text format.


Physical And Chemical Properties Analysis

5-Bromo-3-methoxypicolinonitrile is a solid compound . Its molecular weight is 213.03 , and its empirical formula is C7H5BrN2O .

Scientific Research Applications

Improved Synthesis of PHD2 Inhibitors

An improved and scalable synthetic method was developed for a promising inhibitor of PHD2, starting from commercially available 5-bromo-3-nitropicolinonitrile. This optimized route dramatically increased the total yield to 37.6% without chromatographic purifications, highlighting the compound's potential in treating anemia (Lei et al., 2015).

Antioxidant Activity from Marine Algae

Bromophenols isolated from the marine red alga Rhodomela confervoides, while not directly mentioning 5-Bromo-3-methoxypicolinonitrile, illustrate the significance of brominated compounds in natural product chemistry. These compounds exhibited potent antioxidant activities, suggesting their utility in preventing oxidative deterioration of food (Li et al., 2011).

Novel Nicotinic Acetylcholine Receptor Ligand

A novel nicotinic acetylcholine receptor ligand, synthesized using a related brominated compound, demonstrated significant binding properties in vitro and in vivo. This research underscores the utility of brominated picolinonitriles in developing new neuropharmacological agents (Sihver et al., 1999).

Friedländer Synthesis of Quinoline Derivatives

The Friedländer condensation involving brominated compounds led to the development of novel quinoline derivatives. This methodology underscores the versatility of brominated precursors in synthesizing complex aromatic systems with potential applications in medicinal chemistry and material science (Hu et al., 2003).

Catalysis and Synthesis of Dihydropyrimidinones

Metallophthalocyanines were utilized as catalysts in a modified Biginelli-type reaction for synthesizing 3,4-dihydropyrimidinones, demonstrating the catalytic potential of complexes derived from brominated benzoic acid. This study highlights the role of brominated compounds in facilitating efficient synthesis routes for heterocyclic compounds with potential pharmaceutical applications (Hamdi et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It’s important to handle it with care and follow all safety precautions.

properties

IUPAC Name

5-bromo-3-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRVBLLSXJUOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659335
Record name 5-Bromo-3-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxypicolinonitrile

CAS RN

36057-46-2
Record name 5-Bromo-3-methoxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36057-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methoxypyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methoxypicolinonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methoxypicolinonitrile
Reactant of Route 3
5-Bromo-3-methoxypicolinonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-methoxypicolinonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-methoxypicolinonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-methoxypicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.